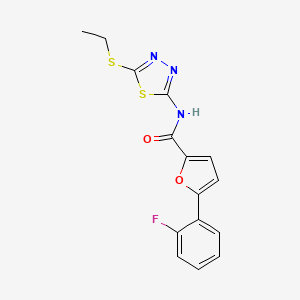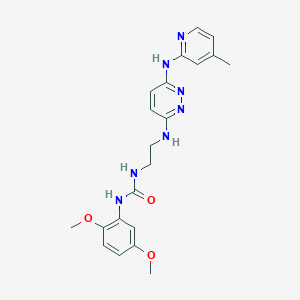
3-(4-Chlorophenyl)-4-(1H-pyrrol-1-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)-4-(1H-pyrrol-1-yl)butanoic acid, also known as 3-CP4P, is a compound belonging to the family of pyrrol-1-ylbutanoic acids. It is a colorless, crystalline solid, which is soluble in water and most organic solvents. It has a molecular weight of 248.14 g/mol and a melting point of 128-129°C. 3-CP4P is a valuable synthetic intermediate used in the synthesis of various compounds, such as pharmaceuticals and agrochemicals. It is also used in the synthesis of polymers and in the production of dyes and pigments.
Aplicaciones Científicas De Investigación
Enantiomeric Resolution and Chromatographic Analysis
Research has delved into the enantiomeric resolution of closely related analogues, like 4-amino-3-(5-chlorothien-2-yl)butyric acid, using high-performance liquid chromatography (HPLC) on chiral stationary phases. This work is foundational for understanding the stereochemical aspects of similar compounds, potentially including 3-(4-Chlorophenyl)-4-(1H-pyrrol-1-yl)butanoic acid, and their separation for further scientific studies (Vaccher, Berthelot, & Debaert, 1995). Additionally, the preparative liquid chromatographic separation of isomers highlights the compound's relevance in analytical chemistry, emphasizing the importance of purity and isomer separation in research applications (Vaccher, Berthelot, Flouquet, & Debaert, 1991).
Molecular Structure and Spectroscopic Analysis
The detailed molecular structure and vibrational spectra of 4-amino-3(4-chlorophenyl) butanoic acid were explored through Fourier transform infrared (FT-IR) and Fourier transform Raman (FTR) spectroscopy. This study provides insights into the molecular electronic energy, geometrical structure, and vibrational spectra, contributing to the fundamental understanding of the compound's physical and chemical properties (Muthu & Paulraj, 2012).
Antimicrobial Activity of Derivatives
The synthesis and antimicrobial activity of N-Substituted-β-amino acid derivatives containing moieties such as 2-Hydroxyphenyl and Benzo[b]phenoxazine, derived from compounds structurally related to this compound, have been investigated. These studies indicate the potential for developing new antimicrobial agents from structurally similar compounds, showcasing the broad applicability of this chemical class in addressing microbial resistance (Mickevičienė et al., 2015).
Synthetic Applications and Biological Activity
Research into the synthesis of AD-Dihydrodipyrrins equipped with latent substituents of native chlorophylls and bacteriochlorophylls highlights the compound's potential in mimicking natural photosynthetic pigments. This synthetic approach could open new avenues for studying photosynthesis and developing artificial photosynthetic systems (Wang & Lindsey, 2021). Additionally, the discovery of nonpeptidic αvβ6 integrin inhibitors for the treatment of idiopathic pulmonary fibrosis demonstrates the therapeutic potential of structurally related compounds in addressing fibrotic diseases (Procopiou et al., 2018).
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-4-pyrrol-1-ylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c15-13-5-3-11(4-6-13)12(9-14(17)18)10-16-7-1-2-8-16/h1-8,12H,9-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOSTIMAWGMEOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CC(CC(=O)O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(3-fluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2886678.png)
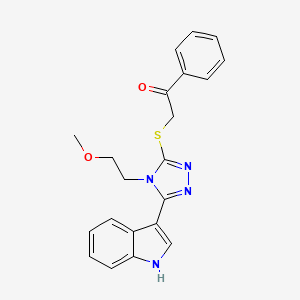
![N-methyl-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2886681.png)
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylate](/img/structure/B2886682.png)


![1-ethyl-N-(4-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2886685.png)
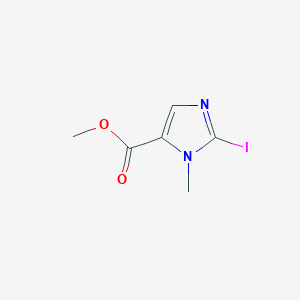
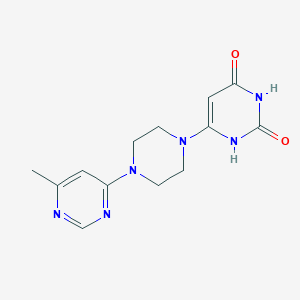
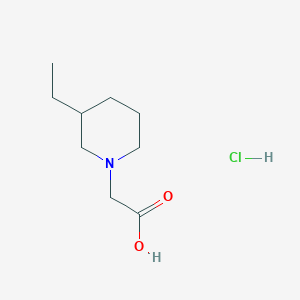
![(2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1-methyl-1H-imidazol-5-yl)methanol](/img/structure/B2886692.png)
